(2E)-Octadecenal

Vue d'ensemble

Description

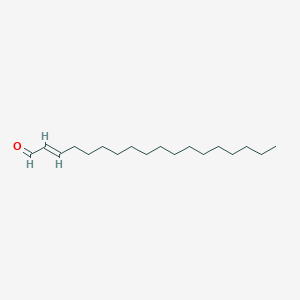

. It is characterized by a long hydrocarbon chain with a double bond at the second carbon position and an aldehyde group at the terminal carbon. This compound is commonly found in nature and has various applications in different fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(2E)-Octadecenal can be synthesized through several methods. One common synthetic route involves the oxidation of 2-octadecen-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Another method involves the hydroformylation of 1-octadecene followed by oxidation to yield this compound .

Industrial Production Methods

In industrial settings, this compound is often produced through the hydroformylation of olefins, followed by oxidation. This method is preferred due to its efficiency and scalability. The reaction conditions typically involve high pressure and temperature, along with the use of catalysts such as rhodium complexes.

Analyse Des Réactions Chimiques

Types of Reactions

(2E)-Octadecenal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-octadecanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to 2-octadecen-1-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aldehyde group can undergo nucleophilic addition reactions with reagents like Grignard reagents to form secondary alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.

Major Products Formed

Oxidation: 2-Octadecanoic acid.

Reduction: 2-Octadecen-1-ol.

Substitution: Secondary alcohols and other derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

(2E)-Octadecenal has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of various complex molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its antimicrobial and anti-inflammatory properties.

Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of (2E)-Octadecenal involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, influencing various physiological processes. For example, as a pheromone, it binds to specific receptors in insects, triggering behavioral responses . In other contexts, it may interact with enzymes and other proteins, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

(2E)-Octadecenal can be compared with other similar fatty aldehydes and unsaturated aldehydes:

2-Decenal: A shorter-chain unsaturated aldehyde with similar chemical properties but different biological activities.

2-Hexadecenal: Another long-chain unsaturated aldehyde with similar applications in chemistry and biology.

Octadecanal: The saturated analog of this compound, lacking the double bond, which affects its reactivity and biological properties.

This compound is unique due to its specific structure, which imparts distinct chemical reactivity and biological functions. Its long hydrocarbon chain and the presence of a double bond make it a versatile compound in various applications.

Activité Biologique

(2E)-Octadecenal, a long-chain unsaturated aldehyde, is recognized for its significant biological activities and applications in various fields, including entomology, medicine, and organic chemistry. This article explores its biological functions, mechanisms of action, and potential therapeutic uses, supported by research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C18H34O

- Molecular Weight : 270.46 g/mol

- CAS Number : 51534-37-3

- Structure : Contains a double bond between the second and third carbon atoms (E configuration).

1. Pheromone Activity

This compound has been identified as a pheromone in certain insect species, particularly within the Lepidoptera order. It plays a crucial role in mating behaviors by facilitating communication between males and females. For instance, it has been isolated from female moths of the species Tineola bisselliella, where it attracts males during the mating season .

2. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study utilizing gas chromatography-mass spectrometry (GC-MS) identified this compound among others produced by microbial sources that demonstrated significant antibacterial effects against strains like Staphylococcus aureus and Pseudomonas aeruginosa .

3. Antiproliferative Activity

Recent studies have explored the antiproliferative effects of this compound on cancer cell lines. The compound has shown potential in inhibiting cell growth in prostate cancer models, suggesting its utility as a therapeutic agent in oncology .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Signaling Molecule : As a pheromone, it binds to receptors in insects, triggering behavioral responses essential for reproduction.

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes, leading to cell lysis and death.

- Anticancer Mechanism : It may induce apoptosis in cancer cells through various pathways, including oxidative stress and modulation of cell cycle regulators.

Case Study 1: Pheromone Efficacy in Insect Control

A field study demonstrated that traps baited with this compound significantly reduced populations of Chilo suppressalis, a pest affecting rice crops. The use of this pheromone in integrated pest management strategies proved effective in minimizing chemical pesticide reliance while enhancing crop yields .

Case Study 2: Antimicrobial Applications

In vitro tests showed that this compound effectively inhibited the growth of several pathogenic bacteria. The minimum inhibitory concentration (MIC) was determined for strains such as Escherichia coli and Bacillus cereus, showcasing its potential as a natural preservative in food products .

Comparative Analysis with Similar Compounds

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C18H34O | Pheromone, Antimicrobial |

| 2-Decenal | C10H18O | Antimicrobial |

| 2-Hexadecenal | C16H30O | Pheromone |

| Octadecanal | C18H36O | Less reactive, no pheromone |

Propriétés

Numéro CAS |

51534-37-3 |

|---|---|

Formule moléculaire |

C18H34O |

Poids moléculaire |

266.5 g/mol |

Nom IUPAC |

octadec-2-enal |

InChI |

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h16-18H,2-15H2,1H3 |

Clé InChI |

AHQSSWHOKBCJFA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC=CC=O |

SMILES isomérique |

CCCCCCCCCCCCCCC/C=C/C=O |

SMILES canonique |

CCCCCCCCCCCCCCCC=CC=O |

Key on ui other cas no. |

51534-37-3 |

Synonymes |

Koiganal I; trans-2-Octadecenal; (E)-2-Octadecenal; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.